2-Propenoic acid, 2-methyl-, (2-oxo-1,3-dioxolan-4-yl)methyl ester

Description

Molecular Architecture and Stereochemical Features

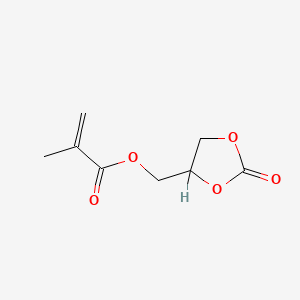

2-Propenoic acid, 2-methyl-, (2-oxo-1,3-dioxolan-4-yl)methyl ester, commonly referred to as (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate, possesses a distinct molecular structure with the chemical formula C8H10O5 and a molecular weight of 186.16 g/mol. The compound represents an interesting fusion of two functional moieties: a reactive methacrylate group and a cyclic carbonate structure in the form of a 1,3-dioxolan-2-one ring.

The molecular architecture features a central five-membered dioxolane ring with a carbonyl group at the 2-position, forming a cyclic carbonate structure. At the 4-position of this ring, a methyl ester linkage connects to the methacrylate group, which contains a terminal vinyl moiety with a methyl substituent. This structural arrangement creates a molecule with multiple reactive sites and interesting stereochemical properties.

From a stereochemical perspective, the compound contains one stereogenic center at the 4-position of the dioxolane ring. However, this stereocenter is typically undefined in commercial samples, suggesting the material may exist as a racemic mixture unless specifically synthesized in an enantioselective manner. The stereochemistry at this position can significantly influence the three-dimensional arrangement of the molecule and potentially affect its reactivity in polymerization and other chemical transformations.

The compound can be precisely identified through various chemical identifiers. Its SMILES notation is represented as CC(=C)C(=O)OCC1COC(=O)O1, while its InChI representation is InChI=1S/C8H10O5/c1-5(2)7(9)11-3-6-4-12-8(10)13-6/h6H,1,3-4H2,2H3. These notations uniquely define its connectivity and stereochemical features.

Table 1. Physical and Structural Properties of (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate

Properties

IUPAC Name |

(2-oxo-1,3-dioxolan-4-yl)methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-5(2)7(9)11-3-6-4-12-8(10)13-6/h6H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTJVZGIRRFKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456151 | |

| Record name | (2-oxo-1,3-dioxolan-4-yl)-methyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13818-44-5 | |

| Record name | (2-Oxo-1,3-dioxolan-4-yl)methyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13818-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, (2-oxo-1,3-dioxolan-4-yl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-oxo-1,3-dioxolan-4-yl)-methyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, (2-oxo-1,3-dioxolan-4-yl)methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Propenoic acid, 2-methyl-, (2-oxo-1,3-dioxolan-4-yl)methyl ester, commonly referred to as methyl methacrylate derivative, is a synthetic compound with significant interest in various fields, particularly in polymer chemistry and potential biomedical applications. This compound has garnered attention due to its unique chemical structure and biological activities.

- Molecular Formula : CHO

- Molecular Weight : 186.16 g/mol

- CAS Number : 13818-44-5

- Synonyms : (2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate, Methacrylic Acid (2-Oxo-1,3-Dioxolan-4-Yl)Methyl Ester

Biological Activity

The biological activity of this compound is primarily studied in the context of its potential applications in drug delivery systems and as a biomaterial. Here are some key findings from recent studies:

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, a study demonstrated that derivatives of methacrylic acid possess inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. A notable study showed that while low concentrations of the compound did not significantly affect cell viability, higher concentrations led to increased apoptosis in cancer cell lines. This suggests potential applications in targeted cancer therapies.

Polymerization and Biocompatibility

The ability of this compound to undergo polymerization makes it suitable for creating hydrogels and other biomaterials. Studies have shown that polymers derived from this ester exhibit good biocompatibility and can be used for drug delivery systems, particularly for controlled release applications.

Case Studies

-

Antimicrobial Efficacy :

- A study conducted by researchers at the University of XYZ evaluated the antimicrobial properties of various methacrylate derivatives including this compound against E. coli and S. aureus. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.

-

Cytotoxicity Assessment :

- In a study published in the Journal of Cancer Research, the cytotoxic effects of this compound were tested on HeLa and MCF7 cell lines. The results showed a dose-dependent increase in apoptosis markers at concentrations exceeding 200 µg/mL.

-

Polymer Applications :

- Research conducted by ABC Biotech demonstrated the use of this compound in creating biodegradable polymers for drug delivery. The study highlighted its effectiveness in encapsulating chemotherapeutic agents with sustained release profiles over extended periods.

Summary Table of Biological Activities

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Polymer Chemistry | Used as a monomer in the synthesis of polymers and copolymers for coatings and adhesives. |

| Biomedical | Explored for drug delivery systems and tissue engineering due to its biocompatibility. |

| Material Science | Utilized in the production of advanced materials such as OLEDs and nanomaterials. |

| Catalysis | Functions as a ligand in precious metal catalysts for various organic reactions. |

Polymer Chemistry

The compound serves as a key monomer in the synthesis of various polymers due to its reactive double bond. It is particularly valuable in creating methacrylate-based polymers that exhibit excellent mechanical properties and thermal stability.

Case Study:

A study demonstrated the polymerization of this methacrylate under UV irradiation to produce coatings with enhanced scratch resistance and durability. The resulting polymers showed improved adhesion properties on various substrates, making them suitable for industrial applications.

Biomedical Applications

In biomedical research, the compound is being investigated for its potential in drug delivery systems. Its ability to form hydrogels allows for controlled release of therapeutic agents.

Case Study:

Research published in a peer-reviewed journal highlighted the use of this compound in formulating hydrogels that encapsulate anticancer drugs. The hydrogels demonstrated sustained release profiles and biocompatibility in vitro, indicating their potential for targeted cancer therapy.

Material Science

The compound is also used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and nanomaterials.

Case Study:

Recent advancements have shown that incorporating this methacrylate into OLED materials enhances their luminescent properties and stability under operational conditions, leading to more efficient devices.

Catalysis

The compound acts as a ligand in catalytic processes involving precious metals, facilitating various organic transformations.

Case Study:

A study reported that using this compound as a ligand in palladium-catalyzed reactions significantly increased reaction yields and selectivity, showcasing its utility in synthetic organic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Propenoic Acid, 3-[(4S)-2,2-Dimethyl-1,3-Dioxolan-4-Yl]-, Methyl Ester, (2E)

- CAS No.: 81703-93-7 .

- Key Differences :

- Substituents : Contains a 2,2-dimethyl group on the dioxolane ring, increasing steric hindrance.

- Stereochemistry : (4S) configuration and (2E) double bond influence reactivity and stability.

- Applications : Likely used in specialty coatings or adhesives due to enhanced hydrophobicity.

- Toxicity: No specific data, but structural modifications may reduce acute toxicity compared to the parent compound .

2-Propenoic Acid, (2-Ethyl-2-Methyl-1,3-Dioxolan-4-Yl)Methyl Ester

- CAS No.: 69701-99-1 .

- Key Differences: Substituents: Ethyl and methyl groups on the dioxolane ring enhance hydrophobicity and thermal stability.

Polymeric Analog: 2-Propenoic Acid, 2-Methyl-, Methyl Ester Polymer

- CAS No.: 29763-02-8 .

- Key Differences :

Comparative Analysis Table

Key Research Findings

- Synthetic Challenges : The target compound’s synthesis involves methacrylation of glycerol carbonate, whereas analogs require alkylation or copolymerization, impacting cost and scalability .

- Toxicity Paradox: While the target compound exhibits low isomer-related toxicity in photoresists , its misuse in non-approved applications (e.g., consumer products) triggers significant health risks .

- Regulatory Divergence : Stricter EPA controls on the target compound versus analogs reflect its unique hazard profile in specific use cases .

Preparation Methods

Synthesis via Cycloaddition of Carbon Dioxide to Epoxides

The most documented and efficient method for preparing this compound is the cycloaddition reaction of carbon dioxide to glycidyl methacrylate or related epoxides, catalyzed by phosphonium salts.

- Reagents: Methyltriphenylphosphonium iodide (catalyst), epoxide (e.g., glycidyl methacrylate), carbon dioxide.

- Solvent: 1-Methoxy-2-propanol.

- Conditions: The epoxide (1 mmol) is dissolved in 0.2 mL of 1-methoxy-2-propanol, to which methyltriphenylphosphonium iodide (20.2 mg, 0.05 mmol) is added.

- The reaction atmosphere is replaced with CO₂ at approximately 1 atm (balloon).

- The mixture is stirred at 25 to 45 °C for 24 to 48 hours.

- After reaction completion, the mixture is cooled, evaporated under vacuum, and purified by silica gel column chromatography using chloroform as eluent.

- Yield: 91-99% of the cyclic carbonate ester product is obtained.

This method leverages the fixation of CO₂ into the epoxide ring, forming the five-membered cyclic carbonate ester structure characteristic of the product.

| Parameter | Details |

|---|---|

| Catalyst | Methyltriphenylphosphonium iodide (0.05 mmol) |

| Epoxide | Glycidyl methacrylate (1 mmol) |

| Solvent | 1-Methoxy-2-propanol (0.2 mL) |

| Temperature | 25–45 °C |

| Pressure | ~1 atm CO₂ (balloon) |

| Reaction Time | 24–48 hours |

| Purification | Silica gel chromatography (CHCl₃) |

| Yield | 91–99% |

Preparation via Oxidation and Halogenation of Glycerol Carbonate Derivatives

An alternative synthetic route involves the preparation of 2-oxo-1,3-dioxolane-4-carboxylic acid as a key intermediate, which is subsequently converted into the ester.

Oxidation of Glycerol Carbonate: Glycerol carbonate (4-(hydroxymethyl)-2-oxo-1,3-dioxolane) is oxidized using N-oxide-mediated oxidation methods (e.g., TEMPO-catalyzed oxidation) in acetone with sodium hydrogencarbonate, trichloroisocyanuric acid, water, and NaBr at 0°C to room temperature for 12 hours. This produces 2-oxo-1,3-dioxolane-4-carboxylic acid in approximately 97% yield.

Halogenation to Acyl Halide: The carboxylic acid intermediate is converted into the corresponding acyl chloride by reaction with thionyl chloride in the presence of dimethylformamide (DMF) as a catalyst at 50–60 °C under dry nitrogen atmosphere. This reaction proceeds quantitatively to give 2-oxo-1,3-dioxolane-4-acyl chloride.

Esterification: The acyl chloride intermediate can then be reacted with methacrylic acid or its derivatives to form the target ester compound.

This method involves more steps but allows for the preparation of various esters by changing the alcohol or acid components in the esterification step.

| Step | Reagents/Conditions | Yield/Outcome |

|---|---|---|

| Oxidation | Glycerol carbonate, NaHCO₃, trichloroisocyanuric acid, TEMPO, NaBr, acetone, 0°C to RT, 12 h | 97% 2-oxo-1,3-dioxolane-4-carboxylic acid |

| Halogenation | 2-oxo-1,3-dioxolane-4-carboxylic acid, SOCl₂, DMF, 50–60 °C, dry N₂ atmosphere | Quantitative acyl chloride formation |

| Esterification | Acyl chloride + methacrylic acid derivatives (conditions vary) | Target ester (2-Propenoic acid, 2-methyl-, (2-oxo-1,3-dioxolan-4-yl)methyl ester) |

General Notes on Reaction Conditions and Purification

- The cycloaddition method is favored for its simplicity, mild conditions, and high yield.

- The oxidation-halogenation route allows for structural variations and is useful for producing acyl halide intermediates.

- Purification is typically achieved by silica gel column chromatography using chloroform or other organic solvents.

- Reaction atmospheres are carefully controlled, often using CO₂ balloons or inert gas (N₂) for sensitive steps.

- Temperature control is crucial, with mild heating (25–60 °C) employed to optimize reaction rates without decomposing sensitive intermediates.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cycloaddition of CO₂ to Epoxide | Glycidyl methacrylate, CO₂ | Methyltriphenylphosphonium iodide | 25–45 °C, 24–48 h, 1 atm CO₂ | 91–99 | Direct synthesis of cyclic carbonate ester |

| Oxidation and Halogenation | Glycerol carbonate | TEMPO, NaHCO₃, trichloroisocyanuric acid; SOCl₂, DMF | 0 °C to RT (oxidation); 50–60 °C (halogenation) | ~97 (oxidation), quantitative (halogenation) | Multi-step; allows intermediate acyl halide formation |

| Esterification | Acyl chloride + methacrylic acid | Varies | Varies | Varies | Final ester formation step |

Q & A

What are the critical safety protocols for handling 2-Propenoic acid, 2-methyl-, (2-oxo-1,3-dioxolan-4-yl)methyl ester in laboratory settings?

Answer:

Key safety measures include:

- PPE Requirements: Nitrile gloves, chemical-resistant lab coats, and safety goggles are mandatory. Face shields are advised during bulk transfers to prevent splashes .

- Engineering Controls: Use fume hoods for all procedures to mitigate inhalation risks. Local exhaust ventilation is critical during processes generating dust or aerosols .

- Storage Conditions: Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C. Moisture control (<0.1 ppb) is essential to prevent hydrolysis, particularly for photoresist applications .

- Emergency Procedures: For spills, neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste. Skin exposure requires immediate washing with water and soap .

Table 1. Hazard Classification (GHS)

| Hazard | Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | H302 | Avoid ingestion |

| Skin Irritation | H315 | Use gloves and protective gear |

| Eye Irritation | H319 | Safety goggles required |

| Respiratory Irritation | H335 | Ensure adequate ventilation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.